
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. This compound, in particular, has unique chemical properties that make it valuable in different fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate typically involves the reaction of dibenzylamine with 2-chloroethyl chloride in the presence of a base to form the intermediate (2-chloroethyl)dibenzylamine. This intermediate is then reacted with methyl sulfate to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like chloroform or benzene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloroethyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in biological research, particularly in studies involving bacterial and fungal inhibition.
Medicine: It is explored for its potential use in developing antimicrobial agents and disinfectants.
Industry: The compound is used in the formulation of cleaning agents, disinfectants, and other industrial products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is facilitated by the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- Dibenzylamine, n-(2-chloroethyl)-, hydrochloride
- N-alkyl ethylbenzyl dimethyl ammonium (C12-C14)
Uniqueness
Ammonium, (2-chloroethyl)dibenzylmethyl-, methylsulfate stands out due to its specific combination of the 2-chloroethyl group and the dibenzylmethyl group, which imparts unique chemical properties and reactivity. Its effectiveness as an antimicrobial agent and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
64048-30-2 |
|---|---|
Molekularformel |
C18H24ClNO4S |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
dibenzyl-(2-chloroethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C17H21ClN.CH4O4S/c1-19(13-12-18,14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17;1-5-6(2,3)4/h2-11H,12-15H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
WCZWEAPLXPGQBJ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](CCCl)(CC1=CC=CC=C1)CC2=CC=CC=C2.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




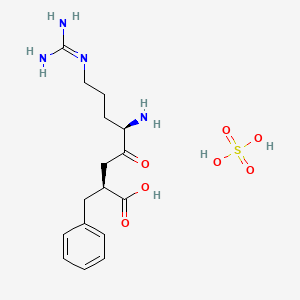
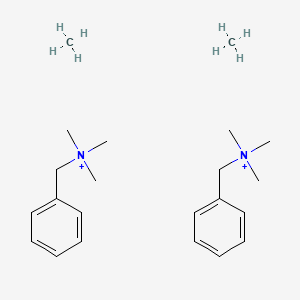
![[(4Z,5Z)-2,3-diacetyloxy-4,5-bis(phenylhydrazinylidene)pentyl] acetate](/img/structure/B13781229.png)

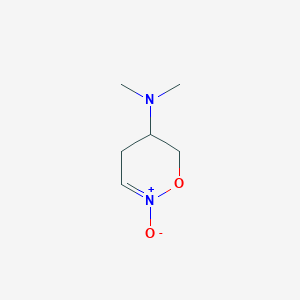




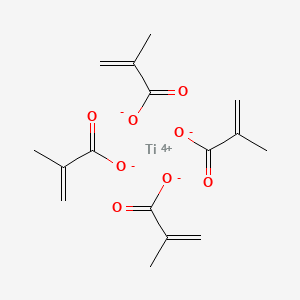
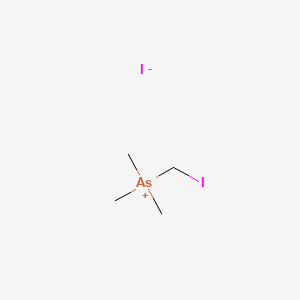
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
